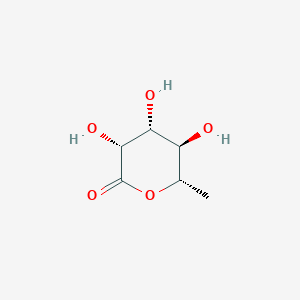
Rhamnono-1,5-lactone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions: Rhamnono-1,5-lactone can be synthesized through the oxidation of L-rhamnose. The process involves the use of specific oxidizing agents under controlled conditions to achieve the desired lactone structure . One common method involves the use of bromine for the selective anomeric oxidation of unprotected aldoses .
Industrial Production Methods: Industrial production of this compound typically involves large-scale oxidation processes. The use of transition metal catalysts, such as palladium or gold, in the presence of a hydrogen acceptor, has been explored for efficient production . These methods ensure high yield and purity of the final product.
化学反应分析
Types of Reactions: Rhamnono-1,5-lactone undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding acids or other oxidized products.
Reduction: Formation of alcohols or other reduced forms.
Substitution: Reactions involving the replacement of functional groups.
Common Reagents and Conditions:
Oxidation: Bromine, chromium (VI) reagents, or DMSO-based oxidizing systems.
Reduction: Hydrogen gas in the presence of a metal catalyst.
Substitution: Various nucleophiles under acidic or basic conditions.
Major Products:
Oxidation: Formation of L-rhamnonate or other oxidized derivatives.
Reduction: Formation of L-rhamnitol or other reduced forms.
Substitution: Formation of substituted lactones or other derivatives.
科学研究应用
Rhamnono-1,5-lactone has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex molecules and natural products.
Biology: Studied for its role in the L-rhamnose catabolic pathway and its interactions with various enzymes.
Medicine: Investigated for potential therapeutic applications due to its biochemical properties.
Industry: Utilized in the production of fine chemicals and as an intermediate in various industrial processes.
作用机制
Rhamnono-1,5-lactone exerts its effects through its involvement in the L-rhamnose catabolic pathway. It is metabolized by specific enzymes, leading to the formation of intermediates that participate in various biochemical reactions . The compound interacts with molecular targets such as L-rhamnose-responsive transcription factors and enzymes involved in the degradation of polysaccharides .
相似化合物的比较
- L-fucono-1,5-lactone
- D-arabino-1,4-lactone
- L-xylono-1,4-lactone
- D-lyxono-1,4-lactone
- L-galactono-1,4-lactone
Uniqueness: Rhamnono-1,5-lactone is unique due to its specific role in the L-rhamnose catabolic pathway and its distinct chemical structure. Unlike other similar lactones, it is involved in the degradation of L-rhamnose, a key component of plant cell wall polysaccharides . This specificity makes it a valuable compound for studying the metabolism of L-rhamnose and its related biochemical processes.
属性
分子式 |
C6H10O5 |
|---|---|
分子量 |
162.14 g/mol |
IUPAC 名称 |
(3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-one |
InChI |
InChI=1S/C6H10O5/c1-2-3(7)4(8)5(9)6(10)11-2/h2-5,7-9H,1H3/t2-,3-,4+,5+/m0/s1 |
InChI 键 |
ZVAHHEYPLKVJSO-QMKXCQHVSA-N |
手性 SMILES |
C[C@H]1[C@@H]([C@H]([C@H](C(=O)O1)O)O)O |
规范 SMILES |
CC1C(C(C(C(=O)O1)O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


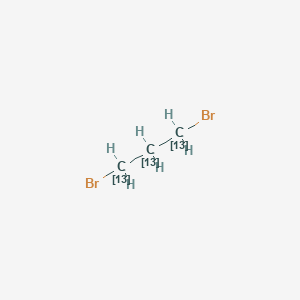



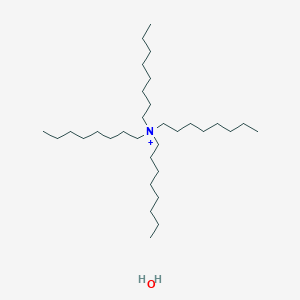
![1-(2-methoxypyridin-3-yl)-5-methyl-2,8-dioxa-5-azonia-1-boranuidabicyclo[3.3.0]octane-3,7-dione](/img/structure/B12056621.png)

![1,3-dimethyl-8-[(3-oxobutan-2-yl)sulfanyl]-7-(prop-2-en-1-yl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B12056634.png)
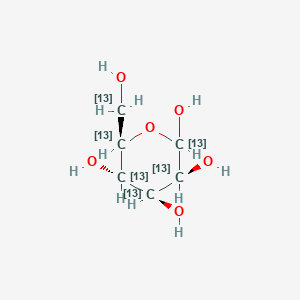
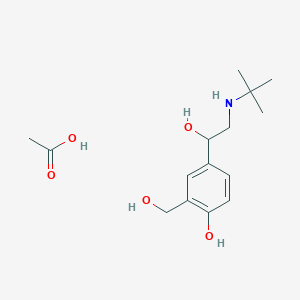
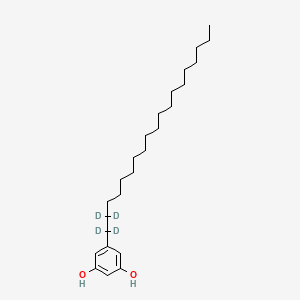

![N'-[(E)-(3-chlorophenyl)methylidene]-2-(2,5-dimethylphenoxy)acetohydrazide](/img/structure/B12056679.png)

